![molecular formula C11H9N3O2 B1318879 Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 152589-06-5](/img/structure/B1318879.png)
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H9N3O2 . It has a molecular weight of 215.21 .
Molecular Structure Analysis
The molecular structure of Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate consists of a pyrrole ring and a pyridine ring . The SMILES representation of the molecule isCCOC(=O)C1=CC2=C(N1)C=C(C=N2)C#N
. Physical And Chemical Properties Analysis
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has a molecular weight of 215.21 . The compound’s exact physical and chemical properties, such as melting point, boiling point, and density, are not available in the retrieved information.Scientific Research Applications
Biological Activities
Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, is a biologically active scaffold . Compounds with this scaffold have exhibited a wide range of biological activities .
Pharmaceuticals
Nitrogen-containing heterocycles have been employed in different applications such as pharmaceuticals . They play a key role in drug production .
Organic Materials
These compounds are also used in organic materials .
Natural Products
Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
Antimicrobial Activity
Pyrrolopyrazine derivatives have shown antimicrobial activities .
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory activities .
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities .
Antifungal Activity
These compounds have shown antifungal activities .
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities .
Antitumor Activity
These compounds have shown antitumor activities .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities .
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent fibroblast growth factor receptor inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, play a significant role in cell biology and are used for the treatment of various disorders .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Related compounds have been shown to have various biologically vital properties .
properties
IUPAC Name |
ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)10-4-8-9(14-10)3-7(5-12)6-13-8/h3-4,6,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBMVTZPAWFANZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.